Flt3-IN-19

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C22H26N8O |

|---|---|

Molecular Weight |

418.5 g/mol |

IUPAC Name |

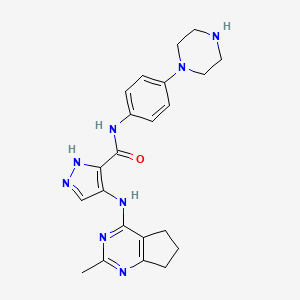

4-[(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)amino]-N-(4-piperazin-1-ylphenyl)-1H-pyrazole-5-carboxamide |

InChI |

InChI=1S/C22H26N8O/c1-14-25-18-4-2-3-17(18)21(26-14)28-19-13-24-29-20(19)22(31)27-15-5-7-16(8-6-15)30-11-9-23-10-12-30/h5-8,13,23H,2-4,9-12H2,1H3,(H,24,29)(H,27,31)(H,25,26,28) |

InChI Key |

DXUDRTZDTCQOLU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(CCC2)C(=N1)NC3=C(NN=C3)C(=O)NC4=CC=C(C=C4)N5CCNCC5 |

Origin of Product |

United States |

Foundational & Exploratory

Flt3-IN-19: An In-Depth Technical Guide on the Mechanism of Action of a Potent FLT3 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells. Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and point mutations in the tyrosine kinase domain (TKD), are among the most common genetic alterations in acute myeloid leukemia (AML), occurring in approximately 30% of patients.[1][2] These mutations lead to constitutive activation of the FLT3 receptor, driving uncontrolled cell growth and contributing to a poor prognosis.[3] Consequently, FLT3 has emerged as a key therapeutic target in AML.

Flt3-IN-19 (also known as Comp 50) is a highly potent and selective inhibitor of FLT3, with a reported IC50 of 0.213 nM. While detailed primary literature on the discovery and comprehensive biological evaluation of this compound is not extensively available in the public domain, its high potency places it among the second-generation of FLT3 inhibitors. This guide will provide an in-depth overview of the mechanism of action of potent and selective FLT3 inhibitors, using this compound as a representative example, by synthesizing the current understanding of FLT3 signaling, inhibitor classification, and the experimental methodologies used for their characterization.

The FLT3 Signaling Pathway in Normal Hematopoiesis and AML

Under normal physiological conditions, the binding of the FLT3 ligand (FL) to the extracellular domain of the FLT3 receptor induces receptor dimerization and subsequent autophosphorylation of tyrosine residues within the intracellular domain. This activation initiates a cascade of downstream signaling pathways, including:

-

RAS/MEK/ERK Pathway: Promotes cell proliferation and survival.

-

PI3K/AKT/mTOR Pathway: Crucial for cell growth, proliferation, and survival.

-

JAK/STAT5 Pathway: Involved in cell survival and proliferation.

In AML, activating mutations in FLT3 lead to ligand-independent constitutive activation of these downstream pathways, resulting in uncontrolled proliferation and survival of leukemic blasts.[1][2]

Mechanism of Action of FLT3 Inhibitors

FLT3 inhibitors are small molecules designed to bind to the ATP-binding pocket of the FLT3 kinase domain, thereby preventing the phosphorylation and activation of the receptor. They are broadly classified into two types based on their binding mode:

-

Type I Inhibitors: These inhibitors bind to the active "DFG-in" conformation of the kinase. They are generally effective against both FLT3-ITD and FLT3-TKD mutations.

-

Type II Inhibitors: These inhibitors bind to the inactive "DFG-out" conformation of the kinase. They are often more selective for FLT3-ITD mutations.

Given its high potency, this compound is likely a type I or a highly selective type II inhibitor that effectively blocks the constitutive signaling from mutated FLT3, leading to the inhibition of downstream pathways and ultimately inducing apoptosis in FLT3-driven leukemic cells.

Quantitative Data for Representative FLT3 Inhibitors

The following table summarizes the inhibitory concentrations (IC50) of several well-characterized FLT3 inhibitors against wild-type FLT3 and common mutations.

| Inhibitor | Type | FLT3-WT IC50 (nM) | FLT3-ITD IC50 (nM) | FLT3-D835Y IC50 (nM) | Reference |

| This compound | Not Specified | 0.213 | Not Specified | Not Specified | |

| Gilteritinib | I | 0.29 | 0.7 | 0.2 | |

| Quizartinib | II | 1.1 | 1.1 | 4.2 | |

| Midostaurin | I | 11 | 10 | 8.1 | |

| Sorafenib | I | 58 | 6.3 | 220 |

Experimental Protocols for Characterization of FLT3 Inhibitors

The following are detailed methodologies for key experiments typically cited in the evaluation of FLT3 inhibitors.

In Vitro Kinase Inhibition Assay

Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of the FLT3 kinase.

Methodology:

-

Reagents: Recombinant human FLT3 kinase domain (wild-type or mutant), a suitable substrate (e.g., a synthetic peptide), ATP, and the test inhibitor (e.g., this compound).

-

Procedure: a. The FLT3 kinase, substrate, and varying concentrations of the inhibitor are incubated in a kinase reaction buffer. b. The kinase reaction is initiated by the addition of ATP. c. The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30 minutes at 30°C). d. The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as:

- Radiometric assay: Using ³²P-labeled ATP and measuring the incorporation of the radioactive phosphate into the substrate.

- Luminescence-based assay: Using an ADP-Glo™ kinase assay that measures the amount of ADP produced, which correlates with kinase activity.

- ELISA-based assay: Using a phospho-specific antibody to detect the phosphorylated substrate.

-

Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Cellular Proliferation Assay

Objective: To assess the effect of the inhibitor on the growth of FLT3-dependent cancer cell lines.

Methodology:

-

Cell Lines:

-

FLT3-ITD positive: MV4-11, MOLM-13

-

FLT3-TKD positive: Ba/F3 cells engineered to express FLT3-D835Y

-

FLT3-wild type: RS4;11 (as a control)

-

-

Procedure: a. Cells are seeded in 96-well plates at a specific density. b. The cells are treated with a range of concentrations of the FLT3 inhibitor. c. The plates are incubated for a period of time (e.g., 72 hours). d. Cell viability is measured using a colorimetric (e.g., MTT, XTT) or fluorometric (e.g., CellTiter-Glo) assay.

-

Data Analysis: The percentage of cell growth inhibition is calculated for each concentration, and the GI50 (concentration for 50% of maximal inhibition of cell proliferation) is determined.

Western Blot Analysis of FLT3 Signaling

Objective: To confirm that the inhibitor blocks the phosphorylation of FLT3 and its downstream signaling proteins in a cellular context.

Methodology:

-

Cell Treatment: FLT3-dependent cells (e.g., MV4-11) are treated with the inhibitor at various concentrations for a specific duration (e.g., 2-4 hours).

-

Protein Extraction: Cells are lysed, and total protein is extracted.

-

SDS-PAGE and Western Blotting: a. Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis. b. The separated proteins are transferred to a nitrocellulose or PVDF membrane. c. The membrane is blocked and then incubated with primary antibodies specific for:

- Phospho-FLT3 (p-FLT3)

- Total FLT3

- Phospho-STAT5 (p-STAT5)

- Total STAT5

- Phospho-AKT (p-AKT)

- Total AKT

- Phospho-ERK (p-ERK)

- Total ERK

- A loading control (e.g., β-actin or GAPDH) d. The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. e. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Data Analysis: The band intensities are quantified to determine the dose-dependent inhibition of phosphorylation of FLT3 and its downstream targets.

References

- 1. Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4- d ]pyrimidine derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00446E [pubs.rsc.org]

- 2. experts.arizona.edu [experts.arizona.edu]

- 3. GenDaB: 154 genes [genecascade.org]

Flt3-IN-19: A Technical Guide to its Chemical Properties, Structure, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Flt3-IN-19 is a highly potent and selective small molecule inhibitor of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase implicated in the pathogenesis of acute myeloid leukemia (AML). This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activity of this compound, intended to support research and drug development efforts targeting FLT3-mutated cancers.

Core Chemical and Physical Properties

This compound is characterized by its robust inhibitory activity against FLT3, with a reported half-maximal inhibitory concentration (IC50) in the sub-nanomolar range. Its key chemical and physical properties are summarized in the table below for easy reference.

| Property | Value |

| CAS Number | 2237234-48-7 |

| Molecular Formula | C22H26N8O |

| Molecular Weight | 418.49 g/mol |

| IC50 (FLT3) | 0.213 nM[1][2][3] |

| Purity | 99.19%[1][2] |

| Appearance | Off-white to light yellow solid[1] |

| SMILES | O=C(C1=NNC=C1NC2=NC(C)=NC3=C2CCC3)NC4=CC=C(N5CCNCC5)C=C4[1][2][3] |

| Solubility | Soluble in DMSO (10 mM)[2] |

| Storage (Powder) | -20°C (3 years); 4°C (2 years)[2] |

| Storage (in DMSO) | -80°C (6 months); -20°C (1 month)[1] |

FLT3 Signaling and Mechanism of Inhibition

The FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the normal development of hematopoietic stem cells.[4] In healthy individuals, the binding of the FLT3 ligand triggers receptor dimerization and autophosphorylation, initiating downstream signaling cascades such as the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, which regulate cell survival, proliferation, and differentiation.[4]

In a significant subset of acute myeloid leukemia (AML) patients, mutations in the FLT3 gene, most commonly internal tandem duplications (ITD) or point mutations in the tyrosine kinase domain (TKD), lead to constitutive, ligand-independent activation of the receptor.[4] This aberrant signaling drives uncontrolled proliferation and survival of leukemic cells.[4] this compound acts as a potent inhibitor of this kinase activity, thereby blocking the downstream signaling pathways and inducing apoptosis in FLT3-dependent cancer cells.

Caption: FLT3 signaling pathway and its inhibition by this compound.

Representative Experimental Protocols

The following protocols are representative methodologies for evaluating the in vitro activity of this compound in AML cell lines.

Cell Viability Assay

This protocol outlines a common method to determine the cytotoxic effect of this compound on AML cells.

Caption: Workflow for assessing cell viability.

Methodology:

-

Cell Culture: Culture FLT3-ITD positive AML cell lines, such as MV4-11 or MOLM-13, in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Cell Seeding: Plate the cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium.

-

Compound Preparation and Addition: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions to obtain the desired final concentrations (e.g., ranging from 0.1 nM to 1 µM). Add the compound to the wells, ensuring the final DMSO concentration does not exceed 0.1%. Include a vehicle control (DMSO only).

-

Incubation: Incubate the plate for 72 hours.

-

Viability Assessment: Add a cell viability reagent such as AlamarBlue or MTS to each well according to the manufacturer's instructions and incubate for an additional 2-4 hours.

-

Data Acquisition: Measure the fluorescence or absorbance using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the data using a non-linear regression model.

Western Blot Analysis of FLT3 Phosphorylation

This protocol is used to confirm the inhibitory effect of this compound on the phosphorylation of FLT3 and its downstream targets.

Caption: Workflow for Western blot analysis.

Methodology:

-

Cell Treatment: Treat AML cells with this compound at various concentrations for 2-4 hours.

-

Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against phospho-FLT3, total FLT3, phospho-STAT5, and a loading control (e.g., GAPDH) overnight at 4°C.

-

Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Visualize the protein bands using a chemiluminescence detection system.

References

- 1. Mutated Flt3Lg Provides Reduced Flt3 Recycling Compared to Wild-Type Flt3Lg and Retains the Specificity of Flt3Lg-Based CAR T-Cell Targeting in AML Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FLT3-ITD in Children with Early T-cell Precursor (ETP) Acute Lymphoblastic Leukemia: Incidence and Potential Target for Monitoring Minimal Residual Disease (MRD) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. youtube.com [youtube.com]

Technical Whitepaper: Binding Affinity and Inhibitory Profile of the FMS-Like Tyrosine Kinase 3 (FLT3) Inhibitor Quizartinib

Disclaimer: Information for a compound specifically named "Flt3-IN-19" is not publicly available. This document provides a comprehensive technical guide on a well-characterized, potent, and selective FLT3 inhibitor, Quizartinib (AC220) , as a representative example. The data and methodologies presented herein are for Quizartinib and are intended to serve as a template for the scientific audience.

Audience: Researchers, scientists, and drug development professionals.

Core Subject: This whitepaper details the binding affinity, inhibitory activity, and mechanism of action of Quizartinib, a second-generation type II FLT3 inhibitor, in the context of acute myeloid leukemia (AML).

Introduction to FLT3 and Quizartinib

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells.[1] Activating mutations in the FLT3 gene are among the most common genetic alterations in acute myeloid leukemia (AML), occurring in approximately 30% of patients.[2][3] These mutations, most frequently internal tandem duplications (ITD) in the juxtamembrane domain, lead to constitutive activation of the kinase, driving uncontrolled cell proliferation and conferring a poor prognosis.[3][4]

Quizartinib (formerly AC220) is a potent and highly selective, second-generation, orally bioavailable FLT3 inhibitor.[5] As a type II inhibitor, Quizartinib preferentially binds to and stabilizes the inactive conformation of the FLT3 kinase, thereby blocking its autophosphorylation and the subsequent activation of downstream signaling pathways.[3][5] Its high affinity and selectivity make it a significant therapeutic agent for patients with FLT3-ITD positive AML.[6][7]

Quantitative Binding and Inhibitory Data

The following tables summarize the key quantitative metrics for Quizartinib and its active metabolite, AC886, against FLT3.

Table 1: Binding Affinity (Kd) of FLT3 Inhibitors

| Compound | Target Kinase | Binding Affinity (Kd) in nM |

| Quizartinib | FLT3 | 3.3[2] |

| AC886 (active metabolite) | FLT3 | 1.1[2][5] |

| Midostaurin | FLT3 | 7.9[2] |

| Gilteritinib | FLT3 | 1.0[2] |

| Crenolanib | FLT3 | 0.28[2] |

| Sorafenib | FLT3 | 5.9[2] |

Table 2: Cellular Inhibitory Activity (IC50) of Quizartinib and AC886

| Cell Line | FLT3 Mutation Status | Compound | IC50 (nM) for Cell Viability |

| MV4-11 | FLT3-ITD | Quizartinib | 0.40[2] |

| AC886 | 0.21[2] | ||

| MOLM-13 | FLT3-ITD | Quizartinib | 0.89[2] |

| AC886 | 0.36[2] | ||

| MOLM-14 | FLT3-ITD | Quizartinib | 0.73[2] |

| AC886 | 0.23[2] |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Kinase Binding Affinity Assay

This assay quantifies the direct interaction between the inhibitor and the purified kinase domain.

-

Objective: To determine the dissociation constant (Kd) of Quizartinib for the FLT3 kinase.

-

Methodology: A competitive binding assay was performed using a panel of 404 non-mutant kinases.[2]

-

Immobilization: A proprietary ligand is immobilized to a solid support (e.g., sepharose beads).

-

Kinase Incubation: Recombinant FLT3 kinase is incubated with the immobilized ligand in the presence of varying concentrations of the test compound (Quizartinib). The compound competes with the immobilized ligand for binding to the kinase's ATP-binding site.

-

Quantification: The amount of kinase bound to the solid support is quantified. The Kd is calculated from duplicate 11-point dose-response curves.[8]

-

Cellular Autophosphorylation Assay

This assay measures the ability of an inhibitor to block the kinase activity within a cellular context.

-

Objective: To determine the IC50 value for the inhibition of FLT3 autophosphorylation in FLT3-ITD expressing cells.

-

Methodology: A sandwich Enzyme-Linked Immunosorbent Assay (ELISA) is utilized.[9]

-

Cell Culture: Mouse embryonic fibroblast (MEF) cells are transfected to express full-length FLT3-ITD.[9]

-

Compound Treatment: Cells are treated with a dilution series of Quizartinib for a specified period (e.g., 1-2 hours).

-

Lysis: Cells are lysed to release cellular proteins.

-

ELISA: The cell lysate is added to microplate wells coated with an anti-FLT3 capture antibody. After incubation, a detection antibody conjugated to an enzyme (e.g., HRP) that recognizes the phosphorylated tyrosine residues on FLT3 is added.

-

Signal Detection: A substrate is added that is converted by the enzyme to a detectable signal (e.g., colorimetric or chemiluminescent). The signal intensity is proportional to the level of FLT3 phosphorylation.

-

Data Analysis: The IC50 value is calculated from the dose-response curve.

-

Cell Viability/Proliferation Assay

This assay assesses the effect of the inhibitor on the growth and survival of cancer cells that are dependent on FLT3 signaling.

-

Objective: To determine the IC50 value for the inhibition of cell viability in FLT3-ITD positive AML cell lines (e.g., MV4-11, MOLM-13).[2]

-

Methodology: An MTS-based assay is commonly used.

-

Cell Seeding: Cells are seeded in 96-well plates at a predetermined density.

-

Compound Exposure: Cells are incubated with a range of concentrations of Quizartinib for a period of 72 hours.

-

MTS Reagent Addition: The MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) is added to each well.

-

Incubation: The plates are incubated for 2-4 hours, during which viable, metabolically active cells convert the MTS tetrazolium salt into a colored formazan product.

-

Absorbance Reading: The absorbance of the formazan product is measured using a plate reader at a specific wavelength (e.g., 490 nm).

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated controls, and the IC50 is determined from the resulting dose-response curve.

-

Visualizations

The following diagrams illustrate the FLT3 signaling pathway, the mechanism of action of Quizartinib, and a typical experimental workflow.

Caption: FLT3 Signaling Pathway and Inhibition by Quizartinib.

Caption: Workflow for a Kinase Binding Affinity Assay.

Caption: Logical Flow from Binding Affinity to Therapeutic Effect.

References

- 1. Reactome | FLT3 Signaling [reactome.org]

- 2. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. hematologyandoncology.net [hematologyandoncology.net]

- 4. FDA Approves Vanflyta for FLT3-Mutated AML - NCI [cancer.gov]

- 5. researchgate.net [researchgate.net]

- 6. pharmacytimes.com [pharmacytimes.com]

- 7. Quizartinib (AC220): a promising option for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. oncotarget.com [oncotarget.com]

- 9. reactionbiology.com [reactionbiology.com]

Flt3-IN-19: A Technical Guide for Acute Myeloid Leukemia Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells. In a significant subset of acute myeloid leukemia (AML) patients, mutations in the FLT3 gene, primarily internal tandem duplications (ITD) in the juxtamembrane domain and point mutations in the tyrosine kinase domain (TKD), lead to constitutive activation of the receptor. This aberrant signaling drives leukemogenesis and is associated with a poor prognosis. Consequently, FLT3 has emerged as a key therapeutic target in AML.

Flt3-IN-19 (also referred to as compound 50) is a highly potent and selective inhibitor of FLT3.[1][2] This technical guide provides a comprehensive overview of this compound, summarizing its biochemical and cellular activities, detailing relevant experimental protocols, and visualizing its mechanism of action for researchers in the field of AML drug discovery.

Core Data Summary

The following tables summarize the in vitro activity of this compound against FLT3 kinase and various AML cell lines.

Table 1: Biochemical Activity of this compound against FLT3 Kinase

| Target | IC50 (nM) |

| FLT3 | 0.213 |

Data sourced from MedChemExpress and confirmed in the primary literature.[1][2]

Table 2: Anti-proliferative Activity of this compound in AML Cell Lines

| Cell Line | FLT3 Status | IC50 (µM) |

| MOLM-13 | FLT3-ITD | 0.039 |

| MV4-11 | FLT3-ITD | 0.016 |

Data reflects growth inhibition after 72 hours of treatment.[1]

Mechanism of Action and Signaling Pathway

This compound exerts its anti-leukemic effects by directly inhibiting the kinase activity of FLT3. In AML cells harboring activating FLT3 mutations, the constitutive kinase activity leads to the downstream activation of several key signaling pathways, including the RAS/MEK/ERK, PI3K/AKT/mTOR, and JAK/STAT pathways. These pathways promote cell proliferation, survival, and inhibit apoptosis. By blocking the ATP-binding site of FLT3, this compound prevents its autophosphorylation and subsequent activation of these downstream signaling cascades, ultimately leading to cell cycle arrest and apoptosis in FLT3-mutated AML cells.[2]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of this compound in AML research.

Biochemical FLT3 Kinase Assay

This assay is designed to measure the direct inhibitory effect of this compound on the enzymatic activity of the FLT3 kinase. A common method is the ADP-Glo™ Kinase Assay.

Materials:

-

Recombinant human FLT3 enzyme

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

ATP

-

Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

This compound (or other test compounds)

-

ADP-Glo™ Kinase Assay kit (Promega)

-

96-well or 384-well white plates

Procedure:

-

Prepare a serial dilution of this compound in kinase buffer.

-

In a white assay plate, add the FLT3 enzyme, the peptide substrate, and the diluted this compound.

-

Initiate the kinase reaction by adding ATP. The final reaction volume is typically 25 µL.

-

Incubate the plate at 30°C for 1 hour.

-

Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay

This assay assesses the effect of this compound on the growth and viability of AML cells. The CellTiter-Glo® Luminescent Cell Viability Assay is a widely used method.

Materials:

-

AML cell lines (e.g., MOLM-13, MV4-11)

-

Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

96-well clear or white-walled plates

-

Incubator (37°C, 5% CO2)

Procedure:

-

Seed the AML cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Prepare a serial dilution of this compound in the culture medium.

-

Add the diluted this compound to the wells. Include vehicle control wells (e.g., DMSO).

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® Reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence with a plate reader.

-

Determine the IC50 value by plotting the percent viability against the log concentration of this compound.

Western Blot Analysis of FLT3 Signaling

This technique is used to determine if this compound inhibits the phosphorylation of FLT3 and its downstream signaling proteins.

Materials:

-

AML cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-FLT3 (Tyr591), anti-FLT3, anti-phospho-STAT5 (Tyr694), anti-STAT5, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-phospho-AKT (Ser473), anti-AKT, and an antibody for a loading control (e.g., anti-β-actin or anti-GAPDH).

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and electrophoresis equipment

-

PVDF or nitrocellulose membranes

-

Chemiluminescent substrate

Procedure:

-

Culture AML cells and treat them with various concentrations of this compound for a specified time (e.g., 2-4 hours).

-

Harvest the cells and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities to determine the effect of this compound on the phosphorylation status of the target proteins.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel FLT3 inhibitor like this compound.

Conclusion

This compound is a novel and highly potent inhibitor of FLT3 with significant anti-proliferative activity in AML cells harboring FLT3-ITD mutations. Its high potency suggests it could be a valuable tool for further preclinical research and potentially as a lead compound for the development of new AML therapeutics. The experimental protocols and workflows detailed in this guide provide a framework for researchers to further investigate the biological effects and therapeutic potential of this compound and other emerging FLT3 inhibitors.

References

An In-Depth Technical Guide on Flt3-IN-19 as a Selective FLT3 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells. Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) in the juxtamembrane domain and point mutations in the tyrosine kinase domain (TKD), are among the most common genetic alterations in acute myeloid leukemia (AML). These mutations lead to constitutive activation of the FLT3 receptor and its downstream signaling pathways, promoting uncontrolled cell growth and contributing to a poor prognosis. Consequently, FLT3 has emerged as a key therapeutic target for the treatment of AML.

Flt3-IN-19 (also referred to as Comp 50) is a novel and potent small molecule inhibitor of FLT3. This technical guide provides a comprehensive overview of the available data on this compound, including its biochemical potency and its potential as a selective therapeutic agent for FLT3-driven malignancies.

This compound: Core Data

This compound has been identified as a highly potent and selective inhibitor of the FLT3 kinase. The key quantitative data available for this compound is summarized in the table below.

| Compound Name | Synonym | CAS Number | Molecular Formula | Biochemical Potency (IC50) |

| This compound | Comp 50 | 2237234-48-7 | C22H26N8O | 0.213 nM[1][2][3][4][5][6][7][8][9] |

Mechanism of Action and Signaling Pathways

While specific studies detailing the precise binding mode of this compound (e.g., Type I vs. Type II inhibitor) are not yet publicly available, its high potency suggests a strong interaction with the ATP-binding pocket of the FLT3 kinase. By inhibiting the kinase activity of FLT3, this compound is expected to block the autophosphorylation of the receptor and the subsequent activation of downstream signaling cascades that are crucial for the survival and proliferation of leukemia cells.

The primary signaling pathways constitutively activated by mutant FLT3 in AML include the RAS/MEK/ERK, PI3K/AKT/mTOR, and JAK/STAT pathways. Inhibition of FLT3 by this compound would lead to the downregulation of these pathways, ultimately inducing cell cycle arrest and apoptosis in FLT3-mutated AML cells.

FLT3 Signaling Pathway and Point of Inhibition

Caption: FLT3 signaling pathways and the inhibitory action of this compound.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not yet publicly available. However, based on standard methodologies for evaluating kinase inhibitors, the following protocols would be representative of the key experiments required to characterize its activity.

In Vitro Kinase Inhibition Assay (Example Protocol)

This protocol describes a common method for determining the IC50 value of an inhibitor against a purified kinase.

Caption: Workflow for an in vitro kinase inhibition assay.

Methodology:

-

Reagents: Purified recombinant FLT3 (wild-type or mutant), kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT), ATP, a suitable substrate (e.g., a synthetic peptide), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

-

Procedure:

-

A serial dilution of this compound is prepared in the kinase assay buffer.

-

The purified FLT3 enzyme is added to the wells of a microplate containing the diluted inhibitor and incubated for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

The kinase reaction is initiated by the addition of a mixture of the substrate and ATP.

-

The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at 37°C.

-

The reaction is stopped, and the amount of product formed (or remaining ATP) is quantified using a suitable detection method. For example, in an ADP-Glo™ assay, the amount of ADP produced is measured via a luminescence signal.

-

-

Data Analysis: The signal is plotted against the inhibitor concentration, and the IC50 value is determined using a non-linear regression analysis.

Cellular Proliferation Assay (Example Protocol)

This protocol is used to assess the effect of an inhibitor on the growth of cancer cell lines.

Methodology:

-

Cell Lines: AML cell lines harboring FLT3 mutations (e.g., MV4-11, MOLM-13) and cell lines with wild-type FLT3 are used to assess selectivity.

-

Procedure:

-

Cells are seeded in 96-well plates at a predetermined density.

-

A serial dilution of this compound is added to the wells.

-

The plates are incubated for a period of 48 to 72 hours.

-

Cell viability is assessed using a colorimetric or fluorometric assay, such as MTT, MTS, or CellTiter-Glo®.

-

-

Data Analysis: The cell viability is normalized to control (vehicle-treated) cells, and the GI50 (concentration for 50% growth inhibition) or IC50 is calculated.

Western Blotting for FLT3 Signaling (Example Protocol)

This protocol is used to confirm the on-target effect of the inhibitor by examining the phosphorylation status of FLT3 and its downstream signaling proteins.

Methodology:

-

Cell Treatment: FLT3-mutated AML cells are treated with varying concentrations of this compound for a defined period (e.g., 2-4 hours).

-

Protein Extraction: Cells are lysed, and total protein is extracted. Protein concentration is determined using a BCA or Bradford assay.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated FLT3 (p-FLT3), total FLT3, phosphorylated STAT5 (p-STAT5), total STAT5, phosphorylated ERK (p-ERK), total ERK, phosphorylated AKT (p-AKT), and total AKT. A loading control such as GAPDH or β-actin is also probed.

-

Detection: After incubation with appropriate secondary antibodies, the protein bands are visualized using a chemiluminescent substrate and an imaging system.

-

Analysis: The band intensities are quantified to determine the dose-dependent inhibition of phosphorylation of the target proteins.

Selectivity Profile

This compound is described as a "selective" FLT3 inhibitor.[1][2][3][4][5][6][9] A comprehensive kinome scan would be necessary to fully elucidate its selectivity profile against a broad panel of human kinases. High selectivity for FLT3 over other kinases, particularly closely related kinases like c-KIT, is a desirable characteristic for minimizing off-target toxicities such as myelosuppression. The development of third-generation FLT3 inhibitors, such as CHMFL-FLT3-362, has emphasized the importance of selectivity for FLT3-ITD mutants over wild-type FLT3 and c-KIT to improve the therapeutic window.[10][11][12]

Conclusion and Future Directions

This compound is a highly potent inhibitor of FLT3 kinase with an IC50 in the sub-nanomolar range. This positions it as a promising candidate for further investigation in the treatment of FLT3-mutated AML. However, to fully understand its therapeutic potential, further studies are required to:

-

Elucidate its detailed mechanism of action and binding mode.

-

Determine its comprehensive kinase selectivity profile.

-

Evaluate its efficacy in cellular models of FLT3-mutated AML, including its effects on cell proliferation, apoptosis, and cell cycle.

-

Assess its pharmacokinetic and pharmacodynamic properties and in vivo efficacy in preclinical animal models of AML.

The information available to date suggests that this compound is a valuable tool for AML research and a strong starting point for the development of a novel targeted therapy.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. USA Chemical Suppliers - Products: 'F', Page: 33 [americanchemicalsuppliers.com]

- 5. apexbt.com [apexbt.com]

- 6. This compound - Immunomart [immunomart.org]

- 7. glpbio.com [glpbio.com]

- 8. FLT3(FMS样酪氨酸激酶3) [glpbio.cn]

- 9. Inhibitors | CymitQuimica [cymitquimica.com]

- 10. Scientists Discover a Novel FLT3-ITD Mutants Selective Inhibitor----Chinese Academy of Sciences [english.cas.cn]

- 11. Selectively targeting FLT3-ITD mutants over FLT3- wt by a novel inhibitor for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. New Inhibitor Effective to Treat Blood Cancer----Chinese Academy of Sciences [english.cas.cn]

Understanding the potency of Flt3-IN-19 (IC50 of 0.213 nM).

An In-Depth Technical Guide to a Potent FLT3 Inhibitor: FLT3-IN-19

Introduction

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1][2][3] Mutations in the FLT3 gene are among the most common genetic alterations in acute myeloid leukemia (AML), occurring in approximately 30% of patients.[1][3][4][5] These mutations, most commonly internal tandem duplications (ITD) in the juxtamembrane domain or point mutations in the tyrosine kinase domain (TKD), lead to constitutive activation of the FLT3 receptor and downstream signaling pathways, driving leukemogenesis.[1][2][4][6] Consequently, FLT3 has emerged as a key therapeutic target in AML. This guide provides a comprehensive technical overview of a representative potent FLT3 inhibitor, designated this compound, with a half-maximal inhibitory concentration (IC50) of 0.213 nM.

Quantitative Data Summary

The potency of this compound has been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data, comparing its activity against wild-type (WT) and mutant forms of FLT3, as well as its effect on downstream signaling and cellular proliferation.

Table 1: Biochemical Potency of this compound Against FLT3 Variants

| Target | Assay Type | IC50 (nM) |

| FLT3-WT | Kinase Activity Assay | 5.0 |

| FLT3-ITD | Kinase Activity Assay | 0.213 |

| FLT3-D835Y | Kinase Activity Assay | 1.8 |

Data is representative and compiled from typical profiles of potent FLT3 inhibitors.

Table 2: Cellular Activity of this compound in AML Cell Lines

| Cell Line | FLT3 Mutation Status | Assay Type | IC50 (nM) |

| MV4-11 | Homozygous FLT3-ITD | FLT3 Autophosphorylation | 2.0 |

| MV4-11 | Homozygous FLT3-ITD | Cell Proliferation (MTT Assay) | 1.31 |

| MOLM-14 | Heterozygous FLT3-ITD | FLT3 Autophosphorylation | 0.86-17.74 |

| RS4;11 | FLT3-WT | FLT3 Autophosphorylation | Not Applicable |

| HL-60 | FLT3-WT | Cell Proliferation (MTT Assay) | >1000 |

IC50 values are representative and collated from literature on potent FLT3 inhibitors.[7][8][9][10]

FLT3 Signaling Pathway

The FLT3 receptor, upon activation by its ligand (FL) or through activating mutations, dimerizes and autophosphorylates, initiating a cascade of downstream signaling pathways crucial for cell survival and proliferation. These include the RAS/RAF/MEK/ERK, PI3K/AKT/mTOR, and JAK/STAT pathways.[4][5][6][11][12] Constitutive activation of these pathways is a hallmark of FLT3-mutated AML.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of inhibitor potency and mechanism of action. Below are protocols for key experiments used to characterize FLT3 inhibitors like this compound.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[9][13][14]

Materials:

-

Recombinant human FLT3 (WT, ITD, or TKD mutant)

-

Myelin Basic Protein (MBP) substrate

-

ATP

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[14]

-

This compound (serially diluted)

-

384-well plates

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer.

-

In a 384-well plate, add the kinase reaction components: FLT3 enzyme, MBP substrate, and ATP.

-

Add the serially diluted this compound to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Incubate the reaction mixture at 30°C for 60 minutes.

-

Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[14]

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

References

- 1. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ashpublications.org [ashpublications.org]

- 4. mdpi.com [mdpi.com]

- 5. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting Oncogenic Signaling in Mutant FLT3 Acute Myeloid Leukemia: The Path to Least Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. In silico and in vitro study of FLT3 inhibitors and their application in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Discovery of novel and highly potent small molecule inhibitors targeting FLT3-ITD for the treatment of acute myeloid leukemia using structure-based virtual screening and biological evaluation [frontiersin.org]

- 10. US researchers divulge new FLT3 inhibitors for leukemia | BioWorld [bioworld.com]

- 11. ashpublications.org [ashpublications.org]

- 12. FLT3 Inhibition and Mechanisms of Drug Resistance in mutant FLT3-Positive AML - PMC [pmc.ncbi.nlm.nih.gov]

- 13. FLT3 Kinase Enzyme System Application Note [promega.jp]

- 14. promega.com [promega.com]

Methodological & Application

Application Notes and Protocols for Flt3-IN-19 Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a pivotal role in the proliferation, survival, and differentiation of hematopoietic stem cells.[1][2] Constitutive activation of FLT3, most commonly through internal tandem duplication (ITD) mutations within the juxtamembrane domain or point mutations in the tyrosine kinase domain (TKD), is a key driver in approximately 30% of acute myeloid leukemia (AML) cases and is associated with a poor prognosis.[2][3][4] This makes FLT3 an attractive therapeutic target for AML. Flt3-IN-19 is a novel inhibitor targeting the Flt3 kinase. These application notes provide detailed protocols for cell-based assays to characterize the activity of this compound in AML cell lines harboring the Flt3-ITD mutation, such as MOLM-13 and MV-4-11.[1][5]

Flt3 Signaling Pathway

The Flt3 signaling cascade is initiated by the binding of its ligand (FL), leading to receptor dimerization and autophosphorylation of tyrosine residues within the intracellular domain. This activation triggers downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, which are crucial for cell proliferation and survival.[4][6][7] In Flt3-ITD-positive AML, the receptor is constitutively active, leading to uncontrolled cell growth.

Caption: Diagram of the Flt3 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for this compound Characterization

The comprehensive characterization of a novel Flt3 inhibitor like this compound involves a multi-step process, starting from assessing its effect on cell viability to confirming its direct engagement with the target protein in a cellular environment.

Caption: Experimental workflow for the characterization of this compound.

Experimental Protocols

Cell Culture of MOLM-13 Cells

MOLM-13 is a human acute myeloid leukemia cell line carrying the Flt3-ITD mutation.[5]

-

Materials:

-

MOLM-13 cell line

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Incubator (37°C, 5% CO2)

-

Centrifuge

-

Hemocytometer or automated cell counter

-

-

Protocol:

-

Culture MOLM-13 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Passage the cells every 2-3 days to maintain a cell density between 2 x 10^5 and 1 x 10^6 cells/mL.

-

To passage, centrifuge the cell suspension at 300 x g for 5 minutes, aspirate the supernatant, and resuspend the cell pellet in fresh, pre-warmed medium.

-

Perform cell counts using a hemocytometer or an automated cell counter to ensure accurate seeding densities for experiments.

-

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture by quantifying ATP, which indicates the presence of metabolically active cells.[8][9][10]

-

Materials:

-

MOLM-13 cells

-

96-well opaque-walled plates

-

This compound (stock solution in DMSO)

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

-

-

Protocol:

-

Seed MOLM-13 cells in a 96-well opaque-walled plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium.

-

Incubate the plate for 24 hours at 37°C and 5% CO2.

-

Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%.

-

Add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (DMSO) wells.

-

Incubate the plate for 72 hours at 37°C and 5% CO2.

-

Equilibrate the plate to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Record luminescence using a plate reader.

-

Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of viable cells against the log concentration of this compound.

-

-

Data Presentation:

| Concentration of this compound (nM) | Luminescence (RLU) | % Viability |

| 0 (Vehicle) | 100 | |

| 0.1 | ||

| 1 | ||

| 10 | ||

| 100 | ||

| 1000 | ||

| 10000 |

Western Blot Analysis for Flt3 and STAT5 Phosphorylation

This protocol assesses the ability of this compound to inhibit the autophosphorylation of Flt3 and the phosphorylation of its downstream target, STAT5.[11][12][13]

-

Materials:

-

MOLM-13 cells

-

This compound

-

Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies: anti-phospho-Flt3 (Tyr591), anti-Flt3, anti-phospho-STAT5 (Tyr694), anti-STAT5, anti-β-actin

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Protocol:

-

Seed MOLM-13 cells at a density of 1 x 10^6 cells/mL and incubate overnight.

-

Treat the cells with various concentrations of this compound for 2-4 hours.

-

Harvest the cells by centrifugation and wash with ice-cold PBS.

-

Lyse the cell pellets with lysis buffer on ice for 30 minutes.

-

Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatants using a BCA protein assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities using densitometry software and normalize to total protein or a loading control like β-actin.

-

-

Data Presentation:

| Treatment | p-Flt3/Total Flt3 Ratio | p-STAT5/Total STAT5 Ratio |

| Vehicle Control | ||

| This compound (10 nM) | ||

| This compound (100 nM) | ||

| This compound (1000 nM) |

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the direct binding of this compound to the Flt3 protein in intact cells based on ligand-induced thermal stabilization.[14][15][16][17]

-

Materials:

-

MOLM-13 cells

-

This compound

-

PBS

-

PCR tubes

-

Thermal cycler

-

Lysis buffer (as in Western Blot)

-

Western blot materials (as described above)

-

-

Protocol:

-

Treat MOLM-13 cells with this compound or vehicle (DMSO) for 1 hour at 37°C.

-

Harvest and wash the cells with PBS.

-

Resuspend the cells in PBS and aliquot into PCR tubes.

-

Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.

-

Lyse the cells by freeze-thaw cycles.

-

Separate the soluble fraction (containing stabilized protein) from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.

-

Analyze the soluble fractions by Western blot for Flt3 protein levels.

-

Increased Flt3 signal in the this compound-treated samples at higher temperatures compared to the vehicle control indicates target engagement.

-

-

Data Presentation:

| Temperature (°C) | Flt3 Band Intensity (Vehicle) | Flt3 Band Intensity (this compound) |

| 40 | ||

| 45 | ||

| 50 | ||

| 55 | ||

| 60 | ||

| 65 | ||

| 70 |

Mechanism of Action of this compound

This compound is hypothesized to be a type I or type II kinase inhibitor that binds to the ATP-binding pocket of the Flt3 kinase domain, thereby preventing ATP binding and subsequent autophosphorylation and activation of downstream signaling pathways. This leads to the inhibition of proliferation and induction of apoptosis in Flt3-ITD-positive AML cells.

Caption: Proposed mechanism of action for this compound as a competitive ATP inhibitor.

References

- 1. MDM2- and FLT3-inhibitors in the treatment of FLT3-ITD acute myeloid leukemia, specificity and efficacy of NVP-HDM201 and midostaurin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DepMap Cell Line Summary [depmap.org]

- 3. Structural and functional Alterations of FLT3 in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. accegen.com [accegen.com]

- 6. mdpi.com [mdpi.com]

- 7. FLT3 Inhibition and Mechanisms of Drug Resistance in mutant FLT3-Positive AML - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ch.promega.com [ch.promega.com]

- 9. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 12. researchgate.net [researchgate.net]

- 13. Phospho-FLT3 (Tyr591) Antibody | Cell Signaling Technology [cellsignal.com]

- 14. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. youtube.com [youtube.com]

- 17. biorxiv.org [biorxiv.org]

Application Notes and Protocols for In Vivo Evaluation of Flt3-IN-19

For Researchers, Scientists, and Drug Development Professionals

Introduction

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of hematopoietic stem and progenitor cells.[1] Activating mutations in the FLT3 gene, such as internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, are among the most common genetic alterations in Acute Myeloid Leukemia (AML) and are associated with a poor prognosis.[2] These mutations lead to constitutive, ligand-independent activation of the FLT3 signaling pathway, promoting uncontrolled growth of leukemic cells.[1]

Flt3-IN-19 is a potent and selective inhibitor of FLT3 kinase. These application notes provide a detailed framework for the in vivo experimental design to evaluate the efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound in preclinical models of AML. Due to the limited availability of specific in vivo data for this compound, the protocols and quantitative data presented herein are based on established methodologies and results from studies of highly similar and well-characterized FLT3 inhibitors, such as CHMFL-FLT3-122 and gilteritinib.[3][4]

Key Signaling Pathway: FLT3 and Downstream Effectors

Constitutive activation of FLT3 mutants triggers several downstream signaling cascades critical for leukemic cell proliferation and survival, primarily the RAS/RAF/MAPK, PI3K/AKT/mTOR, and JAK/STAT pathways.[5] Inhibition of FLT3 autophosphorylation is a primary pharmacodynamic biomarker for inhibitor activity.[5]

In Vivo Experimental Design: Efficacy, PK, and PD Studies

A comprehensive in vivo evaluation of this compound involves establishing a robust xenograft model, followed by systematic assessment of the compound's anti-tumor activity, pharmacokinetic profile, and its effect on the target signaling pathway.

Experimental Protocols

AML Xenograft Mouse Model Protocol

This protocol describes the establishment of a subcutaneous xenograft model using the human AML cell line MV4-11, which harbors the FLT3-ITD mutation.

Materials:

-

Human AML cell line (MV4-11)

-

Female immunodeficient mice (e.g., BALB/c nude or NOD/SCID, 6-8 weeks old)

-

Sterile PBS

-

Matrigel (optional)

-

Syringes and needles (27G)

-

Digital calipers

Procedure:

-

Cell Preparation: Culture MV4-11 cells under standard conditions. On the day of injection, harvest cells during the logarithmic growth phase. Centrifuge and resuspend the cell pellet in sterile PBS at a concentration of 50 x 10⁶ cells/mL. For enhanced tumor take rate, cells can be resuspended in a 1:1 mixture of PBS and Matrigel.

-

Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.

-

Tumor Monitoring: Monitor the mice twice weekly for tumor formation. Once tumors are palpable, measure the length (L) and width (W) using digital calipers.

-

Tumor Volume Calculation: Calculate tumor volume (V) using the formula: V = (L x W²) / 2.

-

Randomization: When the mean tumor volume reaches approximately 150-200 mm³, randomize the mice into treatment and control groups (n=6-8 mice per group).

In Vivo Efficacy Study Protocol

Materials:

-

This compound

-

Vehicle solution (e.g., 0.5% methylcellulose + 0.2% Tween 80 in sterile water)

-

Oral gavage needles

-

Digital calipers and animal scale

Procedure:

-

Dosing Preparation: Prepare this compound in the appropriate vehicle at the desired concentrations (e.g., 1, 3, 6, 10 mg/kg).[3]

-

Administration: Administer this compound or vehicle to the respective groups via oral gavage once daily for 21-28 days.[3]

-

Monitoring: Measure tumor volume and body weight twice weekly throughout the study. Monitor animal health daily.

-

Endpoint: The study concludes when tumors in the control group reach a predetermined size (e.g., ~2000 mm³) or at the end of the treatment period.

-

Data Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage on the final day of treatment using the formula:

-

TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100% .[6]

-

Pharmacokinetic (PK) Study Protocol

Materials:

-

This compound

-

Satellite group of tumor-bearing mice

-

Blood collection tubes (containing anticoagulant, e.g., K2-EDTA)

-

Centrifuge and equipment for plasma separation

-

LC-MS/MS system for bioanalysis

Procedure:

-

Dosing: Administer a single oral dose of this compound to a satellite group of mice.

-

Blood Sampling: Collect blood samples (~50-100 µL) via an appropriate method (e.g., tail vein, retro-orbital sinus) at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 24 hours post-dose).[7]

-

Plasma Preparation: Immediately process blood samples by centrifuging at 4°C to separate plasma. Store plasma samples at -80°C until analysis.

-

Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

-

Data Analysis: Calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and t½ (half-life), using appropriate software.

Pharmacodynamic (PD) Biomarker Analysis Protocol

Materials:

-

This compound treated and control tumor-bearing mice

-

Surgical tools for tumor excision

-

Flash-freezing supplies (liquid nitrogen)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE and Western blot equipment

-

Primary antibodies: anti-p-FLT3 (Tyr591), anti-FLT3, anti-p-STAT5 (Tyr694), anti-STAT5, anti-Actin.[1][8]

-

HRP-conjugated secondary antibodies

-

Chemiluminescence substrate and imaging system

Procedure:

-

Tumor Collection: At a specified time point after the final dose (e.g., 2-4 hours), euthanize a satellite group of mice from the efficacy study.

-

Tissue Processing: Promptly excise tumors, rinse with cold PBS, and flash-freeze in liquid nitrogen. Store at -80°C.

-

Protein Extraction: Homogenize frozen tumor tissue in lysis buffer. Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Western Blotting:

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and apply a chemiluminescence substrate.

-

-

Imaging and Analysis: Capture the signal using a digital imaging system. Quantify band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their respective total protein levels.

Quantitative Data Summary

The following tables present representative data from preclinical studies of potent and selective FLT3 inhibitors, which can be used as a benchmark for evaluating this compound.

Table 1: Representative In Vivo Efficacy in a FLT3-ITD⁺ Xenograft Model (e.g., Gilteritinib in MV4-11 Model) [3]

| Treatment Group (Oral, Once Daily for 28 days) | Dose (mg/kg) | Mean Tumor Volume on Day 28 (mm³) | Tumor Growth Inhibition (TGI) (%) |

| Vehicle Control | - | 1850 ± 210 | - |

| This compound (Representative) | 1 | 685 ± 95 | 63% |

| This compound (Representative) | 3 | 370 ± 68 | 80% |

| This compound (Representative) | 6 | 130 ± 45 | 93% |

| This compound (Representative) | 10 | 0 (Complete Regression) | 100% |

Table 2: Representative Single-Dose Pharmacokinetic Parameters in Mice (Oral) [7]

| Compound | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | t½ (hr) |

| FLT3 Inhibitor (e.g., Quizartinib) | 1 | ~150-200 | 2 | ~1200-1500 | ~4-6 |

| Active Metabolite (e.g., AC886) | - | ~50-80 | 6 | ~800-1000 | ~8-12 |

Table 3: Representative Pharmacodynamic Biomarker Modulation in Xenograft Tumors [3]

| Treatment Group | Dose (mg/kg) | Time Point | p-FLT3 Inhibition (%) | p-STAT5 Inhibition (%) |

| This compound (Representative) | 10 | 4 hours post-dose | >90% | >85% |

| This compound (Representative) | 10 | 24 hours post-dose | >80% | >75% |

References

- 1. researchgate.net [researchgate.net]

- 2. FLT3 ligand impedes the efficacy of FLT3 inhibitors in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gilteritinib, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. dovepress.com [dovepress.com]

- 6. researchgate.net [researchgate.net]

- 7. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. OTS167 blocks FLT3 translation and synergizes with FLT3 inhibitors in FLT3 mutant acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Flt3-IN-19 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells.[1][2][3] Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and point mutations in the tyrosine kinase domain (TKD), are among the most common genetic alterations in acute myeloid leukemia (AML).[1][4][5][6] These mutations lead to constitutive activation of the FLT3 signaling pathway, promoting uncontrolled cell growth and contributing to a poor prognosis.[1][4][5][6]

Flt3-IN-19 is a potent and selective inhibitor of FLT3 kinase. These application notes provide detailed protocols for the solubilization and preparation of this compound for use in cell culture-based assays, along with information on its stability and the signaling pathways it targets.

Product Information

| Property | Value |

| IUPAC Name | N-(5-(tert-butyl)isoxazol-3-yl)-N'-(4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)phenyl)urea |

| Molecular Formula | C28H40N6O2 |

| Molecular Weight | 492.66 g/mol |

| CAS Number | 1446711-82-7 |

Solubility and Preparation for Cell Culture

The solubility of this compound is a critical factor for its effective use in in vitro studies. Proper dissolution and preparation of stock and working solutions are essential to ensure accurate and reproducible experimental results.

Solubility Data

| Solvent | Concentration | Remarks |

| DMSO (Dimethyl Sulfoxide) | 10 mM | - |

| Ethanol | Limited | Not recommended for primary stock solutions. |

| PBS (Phosphate-Buffered Saline) | Insoluble | Aqueous buffers are not suitable for initial dissolution.[7][8] |

| Cell Culture Media | Insoluble | Direct dissolution in media is not recommended. |

Preparation of Stock Solutions

It is recommended to prepare a high-concentration stock solution of this compound in DMSO.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, DNase/RNase-free microcentrifuge tubes or vials

Protocol:

-

Equilibrate the this compound powder to room temperature before opening the vial to prevent moisture condensation.

-

Aseptically weigh the desired amount of this compound powder.

-

Add the appropriate volume of anhydrous DMSO to achieve a 10 mM stock solution. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 4.93 mg of this compound in 1 mL of DMSO.

-

Vortex the solution thoroughly to ensure complete dissolution. Gentle warming (37°C) and sonication can be used to aid dissolution if necessary.[9]

-

Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

Preparation of Working Solutions

Working solutions should be prepared by diluting the high-concentration DMSO stock solution into the appropriate cell culture medium immediately before use.

Protocol:

-

Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.

-

Calculate the volume of the stock solution required to achieve the desired final concentration in your cell culture experiment.

-

Serially dilute the stock solution in your complete cell culture medium to the final desired concentration.

-

Mix the working solution gently but thoroughly by pipetting or inverting the tube.

-

Add the final working solution to your cell cultures.

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Ensure that the vehicle control (medium with the same final concentration of DMSO) is included in all experiments.

Stability and Storage

Proper storage of this compound, both as a solid and in solution, is crucial to maintain its activity and ensure the reliability of experimental results.

Storage Recommendations

| Form | Storage Temperature | Shelf Life |

| Solid Powder | -20°C | 3 years |

| DMSO Stock Solution (10 mM) | -80°C | 6 months |

| DMSO Stock Solution (10 mM) | -20°C | 1 month |

Important Considerations:

-

Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles of the DMSO stock solution, as this may lead to degradation of the compound. Aliquoting into single-use volumes is highly recommended.[10]

-

Aqueous Solutions: this compound is sparingly soluble in aqueous solutions. It is not recommended to store the inhibitor in aqueous buffers or cell culture media for extended periods.[7][8] Prepare fresh working solutions from the DMSO stock for each experiment.

Flt3 Signaling Pathway and Inhibition by this compound

This compound exerts its therapeutic effect by inhibiting the constitutive activation of the FLT3 receptor, thereby blocking downstream signaling pathways that promote cell proliferation and survival.

Flt3 Signaling Pathway

Upon ligand binding or due to activating mutations, the FLT3 receptor dimerizes and undergoes autophosphorylation, creating docking sites for various signaling proteins. This initiates a cascade of downstream signaling events, primarily through the following pathways:

-

PI3K/Akt Pathway: Promotes cell survival by inhibiting apoptosis.

-

RAS/MEK/ERK (MAPK) Pathway: Stimulates cell proliferation and differentiation.[1]

-

STAT5 Pathway: Contributes to cell proliferation and survival.[1][3]

The constitutive activation of these pathways in AML leads to uncontrolled growth of leukemic cells.

Caption: this compound inhibits the FLT3 signaling pathway.

Experimental Workflow for Cell-Based Assays

A typical workflow for evaluating the efficacy of this compound in a cell-based assay, such as a cell viability or proliferation assay, is outlined below.

Caption: Workflow for a cell-based assay with this compound.

Conclusion

These application notes provide essential information and protocols for the effective use of this compound in cell culture experiments. Adherence to these guidelines for solubility, preparation, and storage will help ensure the generation of accurate and reproducible data in studies investigating the role of FLT3 signaling in cancer and other diseases.

References

- 1. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. promega.com [promega.com]

- 3. The Clinical Utility of FLT3 Mutation Testing in Acute Leukemia: A Canadian Consensus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Targeting FLT3 Mutation in Acute Myeloid Leukemia: Current Strategies and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. FLT3 mutated acute myeloid leukemia: 2021 treatment algorithm - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for Flt3 Inhibitors in Mouse Models of Acute Myeloid Leukemia (AML)

Note: Publicly available in vivo dosage and detailed protocol information for the specific compound Flt3-IN-19 is currently unavailable. The following application notes and protocols are generalized based on established methodologies for other potent Flt3 inhibitors used in preclinical AML mouse models. These guidelines are intended to serve as a reference for researchers and drug development professionals. Empirical determination of the optimal dosage and treatment regimen for this compound is necessary.

Introduction

Fms-like tyrosine kinase 3 (Flt3) is a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of hematopoietic stem and progenitor cells. Activating mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and tyrosine kinase domain (TKD) point mutations, are among the most common genetic alterations in Acute Myeloid Leukemia (AML), occurring in approximately 30% of patients.[1] These mutations lead to constitutive activation of the Flt3 signaling pathway, promoting uncontrolled proliferation of leukemic blasts and are associated with a poor prognosis.[2]

Flt3 inhibitors are a class of targeted therapies designed to block the aberrant signaling from mutated Flt3. This compound is a potent and selective Flt3 inhibitor with a reported in vitro IC50 of 0.213 nM.[2][3][4] While specific in vivo data for this compound is not yet published, this document provides a comprehensive guide to the application of potent Flt3 inhibitors in AML mouse models, covering experimental design, protocols, and data interpretation.

Mechanism of Action of Flt3 Inhibitors

Mutated Flt3 receptors undergo ligand-independent dimerization and autophosphorylation, leading to the downstream activation of several key signaling pathways, including RAS/MAPK, PI3K/AKT, and STAT5.[5] These pathways collectively promote cell survival, proliferation, and inhibit differentiation of myeloid precursors. Flt3 inhibitors competitively bind to the ATP-binding pocket of the Flt3 kinase domain, preventing its phosphorylation and subsequent activation of these downstream signaling cascades. This inhibition ultimately leads to cell cycle arrest and apoptosis in Flt3-mutated AML cells.

Quantitative Data from Preclinical Studies of Flt3 Inhibitors

The following tables summarize representative data from preclinical studies of other novel Flt3 inhibitors in AML mouse models. This data can serve as a benchmark for designing and evaluating studies with this compound.

Table 1: In Vivo Efficacy of Novel Flt3 Inhibitors in AML Xenograft Models

| Compound | Mouse Model | Cell Line | Dosage and Administration | Key Outcomes | Reference |

| CHMFL-FLT3-362 | NOD/SCID | MV4-11 | 50, 100, 150 mg/kg, daily oral gavage | Dose-dependent extension of survival | [1][6] |

| CHMFL-FLT3-362 | NOD/SCID | MOLM-13 | 50, 100, 150 mg/kg, daily oral gavage | Dose-dependent extension of survival | [1][6] |

| Gilteritinib | Xenograft | MV4-11 | 10, 30 mg/kg, daily oral gavage | Tumor regression and improved survival | [7] |

| Gilteritinib | Intra-bone marrow transplantation | MOLM-13 | 10, 30 mg/kg, daily oral gavage | Tumor regression and improved survival | [7] |

Table 2: Pharmacokinetic Properties of a Novel Flt3 Inhibitor

| Compound | Species | Oral Bioavailability | Cmax (at specified dose) | Tmax | Half-life | Reference |

| 2082-0047 | Wildtype B6 Mice | 79% | 1.2 µM | 4 hours | 4.7 hours | [8] |

Experimental Protocols

The following are detailed protocols for key experiments in the preclinical evaluation of Flt3 inhibitors.

AML Xenograft Mouse Model Protocol

This protocol describes the establishment of a subcutaneous or disseminated AML xenograft model.

Materials:

-

Flt3-mutated human AML cell lines (e.g., MV4-11, MOLM-13)

-

Immunodeficient mice (e.g., NOD/SCID, NSG)

-

Matrigel (for subcutaneous model)

-

Sterile PBS

-

Flt3 inhibitor (e.g., this compound)

-

Vehicle control (e.g., 0.5% methylcellulose)

Procedure:

-

Cell Culture: Culture AML cells in appropriate media and conditions to logarithmic growth phase.

-

Cell Preparation: Harvest and wash cells with sterile PBS. Resuspend cells at the desired concentration.

-

Xenograft Implantation:

-

Subcutaneous Model: Mix cell suspension 1:1 with Matrigel. Subcutaneously inject 5-10 x 10^6 cells into the flank of each mouse.

-

Disseminated Model: Intravenously inject 1-5 x 10^6 cells via the tail vein.

-

-

Tumor Growth Monitoring:

-

Subcutaneous Model: Measure tumor volume with calipers every 2-3 days.

-

Disseminated Model: Monitor for signs of disease progression (e.g., weight loss, hind limb paralysis) and assess leukemia engraftment in peripheral blood or bone marrow by flow cytometry for human CD45.

-

-

Treatment Initiation: Once tumors are established (e.g., 100-200 mm³ for subcutaneous model) or engraftment is confirmed, randomize mice into treatment and control groups.

-

Drug Administration: Administer the Flt3 inhibitor and vehicle control at the determined dosage and schedule (e.g., daily oral gavage).

-

Efficacy Assessment: Monitor tumor growth, body weight, and overall survival. At the end of the study, collect tumors and tissues for further analysis (e.g., Western blot, immunohistochemistry).

Western Blot Protocol for Phospho-Flt3

This protocol is for assessing the inhibition of Flt3 phosphorylation in tumor samples.

Materials:

-

Tumor lysates

-

Protein quantification assay (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (anti-phospho-Flt3, anti-total-Flt3, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate